

Crystal Structure of Magnesium Diamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Magnesium diamide

CAS No.: 7803-54-5

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Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **magnesium diamide** ($\text{Mg}(\text{NH}_2)_2$). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state characteristics of this inorganic compound. This document summarizes key crystallographic data, outlines experimental protocols for synthesis and characterization, and presents visualizations of the crystal structure and experimental workflows. The information is compiled from peer-reviewed scientific literature and established materials science databases.

Introduction

Magnesium diamide, a simple inorganic amide, has garnered interest in various chemical fields, including its potential role as a hydrogen storage material. A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, as well as its reactivity. This guide focuses on the detailed structural analysis of **magnesium diamide**, primarily determined through powder neutron diffraction and X-ray diffraction techniques.

Crystal Structure of Magnesium Diamide

Magnesium diamide crystallizes in a tetragonal crystal system. The most reliably reported structure corresponds to the space group $I4_1/acd$.^{[1][2][3]} This structure is characterized by a three-dimensional network where magnesium cations are coordinated to amide anions.

The magnesium ion (Mg^{2+}) is tetrahedrally coordinated by four amide ions (NH_2^-).^{[1][3]} This coordination geometry forms a network of corner-sharing MgN_4 tetrahedra.^[4] The nitrogen atoms, in turn, are bonded to the magnesium atoms and hydrogen atoms, forming distorted corner-sharing NMg_2H_2 tetrahedra.^[4]

Crystallographic Data

The following table summarizes the key crystallographic data for deuterated **magnesium diamide** ($Mg(ND_2)_2$) as determined by powder neutron diffraction. The use of deuterated samples is common in neutron diffraction to minimize incoherent scattering from hydrogen and obtain more precise atomic positions.

Parameter	Value	Reference
Empirical Formula	$Mg(ND_2)_2$	[1][3]
Crystal System	Tetragonal	[1][3]
Space Group	$I4_1/acd$	[1][2][3]
Lattice Parameter, a	10.3758(6) Å	[1][3]
Lattice Parameter, c	20.062(1) Å	[1][3]
Unit Cell Volume	2160.7(2) Å ³	Calculated
Formula Units (Z)	32	
Calculated Density	1.34 g/cm ³	Calculated

Note: Data from Sorby et al. (2007) was obtained from neutron diffraction on a deuterated sample.

Atomic Coordinates and Bond Distances

The precise atomic positions are crucial for defining the crystal structure. The following table presents the refined atomic coordinates for Mg(ND₂)₂.

Atom	Wyckoff Position	x	y	z
Mg	16f	0.125	0.375	0.875
N1	32g	0.125	0.125	0.042
N2	32g	0.125	0.125	0.458
D1	32g	0.188	0.063	0.042
D2	32g	0.188	0.063	0.458

Selected interatomic distances are provided below, highlighting the coordination environment of the magnesium and nitrogen atoms.

Bond	Distance (Å)	Reference
Mg–N	2.00(1) - 2.17(1)	[1][3]
N–D	0.95(1) - 1.02(1)	[3]

The N–D–N bond angles within the amide ions are reported to be in the range of 103(1)° to 109(1)°.[3]

Experimental Protocols

The synthesis and structural analysis of **magnesium diamide** require specific experimental conditions to obtain pure, crystalline material suitable for diffraction studies.

Synthesis of Magnesium Diamide

A common method for the synthesis of **magnesium diamide** is through the ammoniation of magnesium-containing precursors.

Protocol: Ammoniation of Magnesium Hydride

- Starting Materials: Magnesium hydride (MgH_2) powder and high-purity ammonia (NH_3) gas.
- Apparatus: A high-pressure stainless steel reactor (e.g., from Parr Instrument Company).
- Procedure: a. The magnesium hydride powder is loaded into the reactor vessel. b. The reactor is sealed and purged with an inert gas (e.g., Argon) to remove air and moisture. c. The vessel is then pressurized with ammonia gas to a significant pressure (e.g., 1100 psi or 7.6 MPa). d. The reactor is heated to a temperature of approximately 300 °C and maintained overnight. e. After the reaction period, the reactor is cooled to room temperature, and the excess ammonia gas is carefully vented. f. The resulting product, a fine white powder of **magnesium diamide**, is recovered.
- Characterization: The complete conversion to $\text{Mg}(\text{NH}_2)_2$ can be confirmed by powder X-ray diffraction, where the diffraction pattern of the product should match the known pattern for **magnesium diamide** and show the absence of peaks from the starting material.

Crystal Structure Determination

Powder neutron diffraction is a powerful technique for determining the crystal structure of **magnesium diamide**, particularly for accurately locating the positions of the deuterium (or hydrogen) atoms.

Protocol: Powder Neutron Diffraction

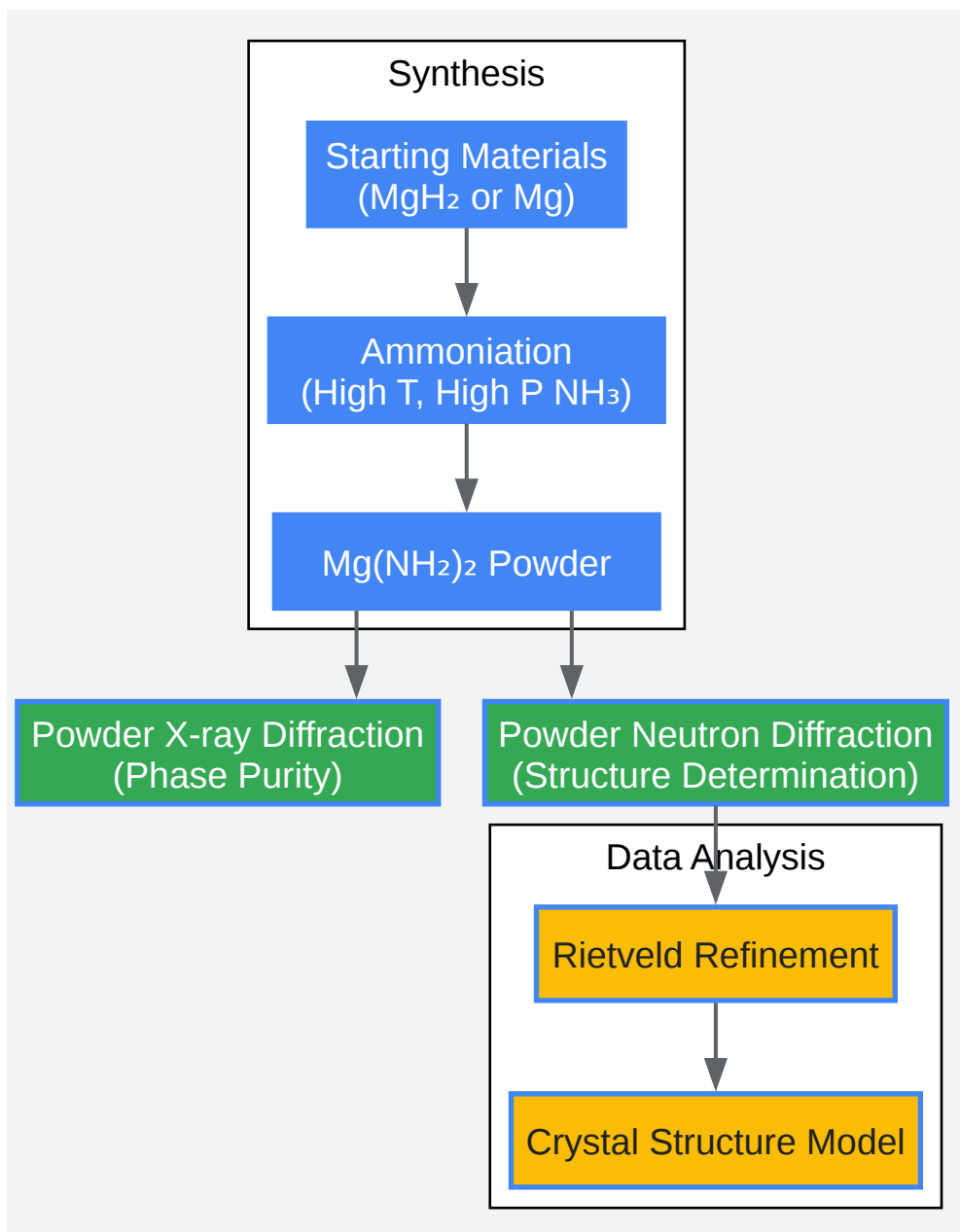
- Sample Preparation: A deuterated sample of **magnesium diamide** ($\text{Mg}(\text{ND}_2)_2$) is typically used to minimize incoherent scattering from hydrogen. The fine powder is loaded into a suitable sample holder for neutron diffraction experiments (e.g., a vanadium can).
- Instrumentation: A high-resolution powder neutron diffractometer is employed.
- Data Collection: a. The sample is placed in the neutron beam. b. A neutron diffraction pattern is collected over a wide range of scattering angles (2θ). c. Data collection may be performed at a specific temperature (e.g., room temperature).
- Data Analysis (Rietveld Refinement): a. The collected diffraction pattern is analyzed using the Rietveld refinement method. b. An initial structural model, including the space group, approximate lattice parameters, and atomic positions, is used as a starting point. c. The

structural parameters (lattice parameters, atomic coordinates, thermal parameters) and profile parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns. d. The quality of the fit is assessed using agreement indices (e.g., R_{wp} , R_p , χ^2).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of **magnesium diamide**.

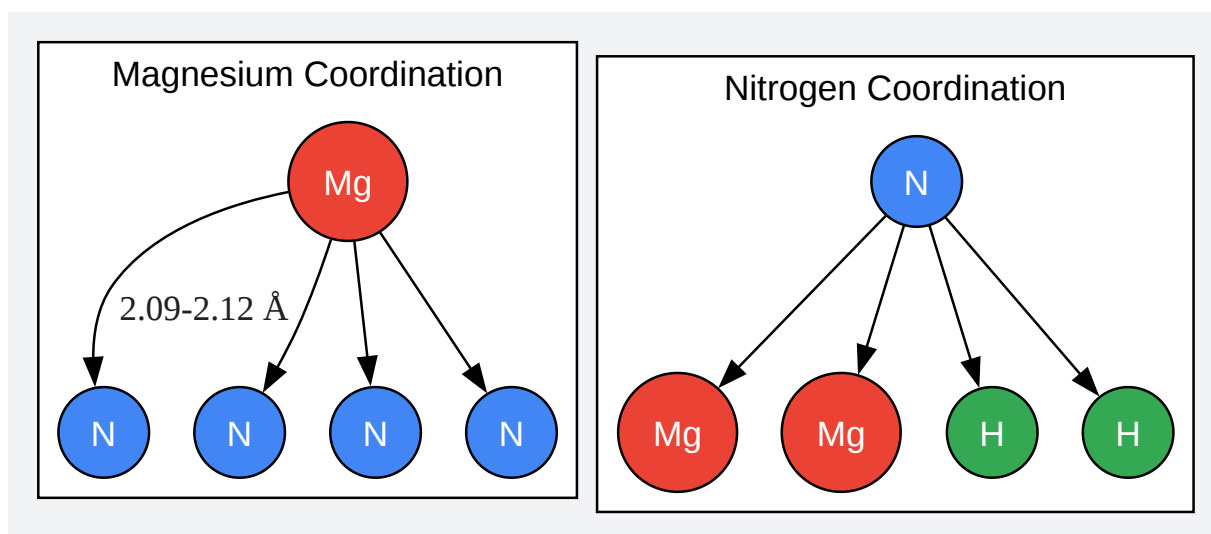


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Caption: Experimental workflow for the synthesis and structural analysis of $\text{Mg}(\text{NH}_2)_2$.

Crystal Structure Representation

This diagram provides a simplified 2D representation of the coordination environment within the **magnesium diamide** crystal structure.



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